molecular formula C30H44O10 B1209558 Musaroside

Musaroside

Cat. No.: B1209558
M. Wt: 564.7 g/mol
InChI Key: TYVPUZUDLFQZOP-CROJTKMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Musaroside, also known as Sarmutogenin 3-O-β-D-Digitalopyranoside, is a cardenolide glycoside. It is a naturally occurring compound found in certain plant species. This compound has garnered interest due to its potential biological activities, particularly its cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Musaroside involves several steps, starting from the extraction of the parent compound from natural sources. The synthetic route typically includes glycosylation reactions where the aglycone part of the molecule is linked with a sugar moiety under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Techniques such as column chromatography and crystallization are commonly employed to obtain pure this compound. The industrial methods aim to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Musaroside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Musaroside has a wide range of scientific research applications:

Mechanism of Action

Musaroside exerts its effects primarily through its interaction with molecular targets in the cardiovascular system. It binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This action enhances cardiac contractility and provides cardioprotective effects. The molecular pathways involved include the regulation of ion channels and signaling cascades that protect cardiac cells from damage .

Comparison with Similar Compounds

Musaroside is compared with other cardenolide glycosides such as digitoxin and ouabain. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific glycosylation pattern, which may influence its bioavailability and potency. Similar compounds include:

This compound’s uniqueness lies in its specific glycosylation, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other cardenolides .

Properties

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,12S,13S,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O10/c1-14-22(32)25(37-4)24(34)27(39-14)40-17-7-9-28(2)16(12-17)5-6-19-21(28)23(33)26(35)29(3)18(8-10-30(19,29)36)15-11-20(31)38-13-15/h11,14,16-19,21-22,24-27,32,34-36H,5-10,12-13H2,1-4H3/t14-,16-,17+,18-,19-,21-,22+,24-,25+,26-,27+,28+,29+,30+/m1/s1

InChI Key

TYVPUZUDLFQZOP-CROJTKMBSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C(=O)[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)OC)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)C(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Musaroside
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Musaroside
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Musaroside
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Musaroside
Reactant of Route 5
Musaroside
Reactant of Route 6
Musaroside

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